
1,5-Benzodiazocin-2(1H)-one, 8-bromo-1-butyl-3,4-dihydro-6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Benzodiazocin-2(1H)-one, 8-bromo-1-butyl-3,4-dihydro-6-phenyl- is a synthetic organic compound belonging to the benzodiazocin family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in this compound makes it a versatile molecule for chemical modifications and reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Benzodiazocin-2(1H)-one, 8-bromo-1-butyl-3,4-dihydro-6-phenyl- typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives, which undergo a series of reactions such as bromination, alkylation, and cyclization to form the desired benzodiazocin structure. Common reagents used in these reactions include bromine, alkyl halides, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1,5-Benzodiazocin-2(1H)-one, 8-bromo-1-butyl-3,4-dihydro-6-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted benzodiazocin derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,5-Benzodiazocin-2(1H)-one, 8-bromo-1-butyl-3,4-dihydro-6-phenyl- involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
類似化合物との比較
Similar Compounds
- 1,5-Benzodiazocin-2(1H)-one, 8-chloro-1-butyl-3,4-dihydro-6-phenyl-
- 1,5-Benzodiazocin-2(1H)-one, 8-methyl-1-butyl-3,4-dihydro-6-phenyl-
- 1,5-Benzodiazocin-2(1H)-one, 8-ethyl-1-butyl-3,4-dihydro-6-phenyl-
Uniqueness
The uniqueness of 1,5-Benzodiazocin-2(1H)-one, 8-bromo-1-butyl-3,4-dihydro-6-phenyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the butyl group can affect the compound’s interactions with molecular targets and its overall pharmacokinetic properties.
特性
CAS番号 |
63594-50-3 |
|---|---|
分子式 |
C20H21BrN2O |
分子量 |
385.3 g/mol |
IUPAC名 |
8-bromo-1-butyl-6-phenyl-3,4-dihydro-1,5-benzodiazocin-2-one |
InChI |
InChI=1S/C20H21BrN2O/c1-2-3-13-23-18-10-9-16(21)14-17(18)20(22-12-11-19(23)24)15-7-5-4-6-8-15/h4-10,14H,2-3,11-13H2,1H3 |
InChIキー |
UTTGRPXWQRJCJG-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=O)CCN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


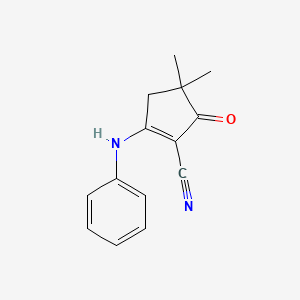
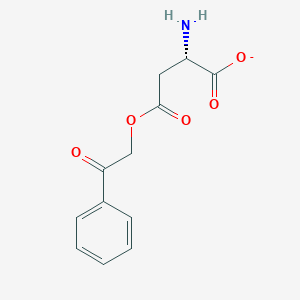
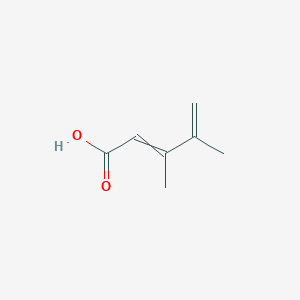
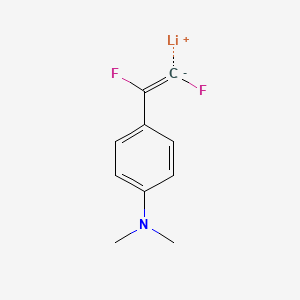
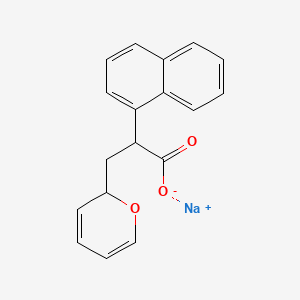
acetic acid](/img/structure/B14498803.png)
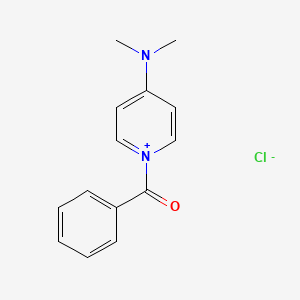
![11-[Butyl(dimethyl)stannyl]undecanoic acid](/img/structure/B14498808.png)
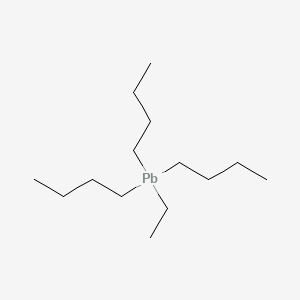
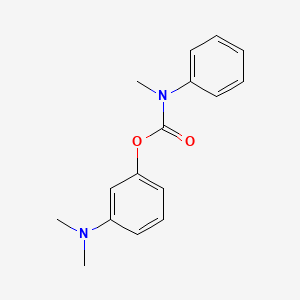
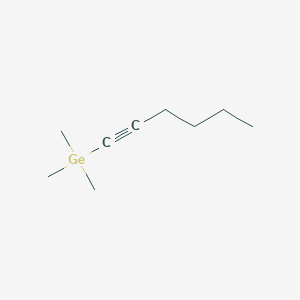
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)

